
2-(Furan-3-yl)acetic acid
Overview
Description
2-(Furan-3-yl)acetic acid is an organic compound characterized by the presence of a furan ring attached to an acetic acid moiety The furan ring is a five-membered aromatic ring containing one oxygen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Furan-3-yl)acetic acid can be synthesized through several methods. One common approach involves the reaction of furan with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of biomass-derived furan compounds. Furfural, a key intermediate obtained from agricultural waste, can be converted to this compound through a series of chemical transformations, including oxidation and subsequent carboxylation .
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Sodium chlorite (NaClO2) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(Furan-3-yl)acetic acid has garnered attention for its potential therapeutic properties. It has been investigated for its role in pain management and anti-inflammatory applications.
Case Study: Antinociceptive and Anti-inflammatory Effects
Research has demonstrated that derivatives of this compound exhibit significant antinociceptive (pain-relieving) and anti-inflammatory effects. In a study involving animal models, PAM-2, a derivative of this compound, was administered to mice experiencing inflammatory and neuropathic pain. The results indicated:
- Reduction in Mechanical Allodynia : PAM-2 significantly alleviated pain sensitivity in response to mechanical stimuli.
- Decreased Paw Edema : The compound reduced swelling in inflamed areas, showcasing its anti-inflammatory properties.
- Mechanism of Action : The effects were mediated through α7 nicotinic acetylcholine receptors, suggesting a novel pathway for pain management therapies .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules.
Synthesis of Substituted Derivatives
A novel synthesis method utilizing palladium-catalyzed reactions has been reported, allowing for the creation of diversely substituted 2-(furan-3-yl)acetates from allenols and aryl iodides. This method highlights:
- Efficiency : One-pot multi-component reactions streamline the synthesis process.
- Biological Significance : The resulting compounds are precursors to biologically active molecules, including those with potential pharmaceutical applications .
Material Science
In material science, this compound is explored for its role in developing new polymers and materials with unique properties.
Polymer Applications
Research indicates that incorporating furan-based compounds into polymer matrices can enhance thermal stability and mechanical strength. This is particularly relevant in creating biodegradable materials that align with sustainable practices.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)acetic acid involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Furan-2-carboxylic acid: Similar in structure but with the carboxyl group directly attached to the furan ring.
Furan-3-carboxylic acid: Another furan derivative with the carboxyl group at the 3-position.
Furan-2,5-dicarboxylic acid: Contains two carboxyl groups at the 2 and 5 positions of the furan ring.
Uniqueness: 2-(Furan-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and enhances its potential for various applications .
Biological Activity
2-(Furan-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound, also known as furan-3-acetic acid, has the following structural formula:
This compound features a furan ring, which is a five-membered aromatic heterocycle containing oxygen. The presence of the furan moiety is crucial for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, two common bacterial pathogens. The minimum inhibitory concentration (MIC) for effective antibacterial activity was reported at 64 µg/mL for certain derivatives .
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 64 |
Staphylococcus aureus | Data not specified |
Anticancer Activity
The anticancer potential of furan derivatives has been documented extensively. For instance, various studies have shown that compounds derived from furan exhibit antiproliferative effects against human tumor cell lines. Specifically, derivatives similar to this compound have demonstrated significant cytotoxicity against breast and lung cancer cell lines .
A notable case study involved the synthesis of a series of furan derivatives that were tested for their anticancer activity, revealing promising results in inhibiting cell growth.
Anti-inflammatory and Analgesic Effects
This compound has also been studied for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition suggests potential use in treating conditions characterized by inflammation and pain .
Activity | Effect |
---|---|
COX Inhibition | Yes |
Analgesic Properties | Observed |
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced inflammation and tumor growth.
- Receptor Interaction : It can bind to specific receptors in cells, modulating signaling pathways associated with pain and inflammation.
Case Studies
- Antimicrobial Efficacy : A study conducted by Nivrutti et al. demonstrated the antibacterial efficacy of furan derivatives against gram-positive and gram-negative bacteria, emphasizing the importance of structural modifications in enhancing activity .
- Anticancer Research : Rangappa et al. explored the anticancer properties of various furan derivatives, concluding that specific substitutions on the furan ring significantly increased cytotoxicity against cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Furan-3-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound typically involves coupling reactions or functional group transformations. For example, analogous furan-acetic acid derivatives are synthesized via nucleophilic substitution or ester hydrolysis. A multi-step approach, as seen in the preparation of 2-(2-(2-aminoethoxy)ethoxy)acetic acid, involves:
Alkylation : Reacting furan derivatives with haloacetic acid esters under basic conditions (e.g., K₂CO₃/NaBr in acetonitrile at 50°C) .
Deprotection : Acidic or basic hydrolysis to convert esters to carboxylic acids.
Optimization includes controlling stoichiometry, reaction time, and temperature. Catalysts like NaBr improve yield by facilitating nucleophilic substitution. Total yields for multi-step syntheses can reach ~58% when intermediate purities exceed 90% .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC or UHPLC with UV detection (e.g., λ = 210–254 nm) resolves impurities, while LC-MS confirms molecular weight .
- Spectroscopy : ¹H/¹³C NMR verifies substituent positions on the furan ring (e.g., coupling constants for protons adjacent to the acetic acid group) .
- Crystallography : Single-crystal X-ray diffraction (resolution ≤1.78 Å) provides bond lengths/angles (e.g., C–O bonds ~1.36–1.43 Å in furan rings) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid : For spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How do computational models enhance the study of this compound’s reactivity in protein-ligand interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) predict binding affinities and reactive sites. For example, the crystal structure of 2-(furan-3-yl)ethanoic acid in complex with KLHDC2 (PDB: 8PIF, 1.78 Å resolution) reveals hydrogen bonds between the carboxyl group and Lys residues. Computational models use these geometries to simulate interaction energies (ΔG ~ –8 kcal/mol) .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization :
- Step 1 : Increase alkylation efficiency by using polar aprotic solvents (e.g., acetonitrile) and excess nucleophile (1.2–1.5 eq.) .
- Step 2 : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) to ≥95% purity before subsequent reactions .
- Catalysis : Transition metals (e.g., Pd/C) or phase-transfer catalysts accelerate coupling reactions. For example, NaBr increases SN2 reaction rates by 30% .
Q. How do crystallographic studies elucidate the supramolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group, β = 93.57°) reveals intermolecular interactions. For 2-(3-Bromo-4-methoxyphenyl)acetic acid, the carboxyl group forms dimeric hydrogen bonds (O···O distance ~2.68 Å), while the furan ring engages in π-stacking (3.4–3.6 Å spacing). These data inform co-crystal engineering for enhanced solubility or stability .
Properties
IUPAC Name |
2-(furan-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYAVXPERPSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356004 | |
Record name | 2-(furan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123617-80-1 | |
Record name | 2-(furan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Furan-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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